![molecular formula C20H18Br2O5 B2400675 2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 489414-80-4](/img/structure/B2400675.png)
2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Description
The compound “2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is likely a complex organic molecule. It contains several functional groups including a methoxyethyl group, a bromophenyl group, a benzofuran ring, and a carboxylate ester .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzofuran ring, the introduction of the bromine atoms, and the formation of the ester group. One possible method could involve a Friedel-Crafts acylation to form the benzofuran ring, followed by bromination and esterification .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzofuran ring is a fused ring system that includes a benzene ring and a furan ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atoms could be replaced via nucleophilic aromatic substitution reactions. The ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound could be used in catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped transformation. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
Synthesis of Benzylisothioureas
The compound could be used in the synthesis of benzylisothioureas . These are potent divalent metal transporter 1 (DMT1) inhibitors .
Synthesis of Ailanthoidol
The compound could be used in the synthesis of ailanthoidol , via Stille coupling .
Synthesis of Benzimidazole-based Ligand
The compound could be used in the synthesis of a benzimidazole-based ligand , 2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol (HL) .
Synthesis of Nabumetone
The compound could be used in the synthesis of nabumetone , a nonsteroidal anti-inflammatory drug (NSAID), by Heck reaction .
properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Br2O5/c1-12-19(20(23)25-7-6-24-2)15-9-18(16(22)10-17(15)27-12)26-11-13-4-3-5-14(21)8-13/h3-5,8-10H,6-7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZSBTBTLMAEOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)Br)C(=O)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Br2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
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